2,4-dichlorophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
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Overview
Description
2,4-Dichlorophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound characterized by its unique structure and versatile reactivity. This compound's chemical features, such as the 2,4-dichlorophenyl group and its cyclic structures, make it an interesting subject for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common route starts with the preparation of 2,4-dichlorophenyl benzoate through the esterification of 2,4-dichlorobenzoic acid with a suitable alcohol. The next critical step involves the reaction with a dioxooctahydro-ethenocyclopropa[f]isoindol intermediate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound might employ similar principles but scaled up for efficiency. Key steps include high-yield esterification reactions, precise control of reaction temperatures and times, and purification processes like recrystallization or chromatography to ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate undergoes several chemical reactions, including:
Oxidation: : This might involve reagents like potassium permanganate or hydrogen peroxide, resulting in products like carboxylic acids or ketones.
Reduction: : Reducing agents like lithium aluminium hydride can yield alcohols or amines.
Substitution: : Halogen atoms in the 2,4-dichlorophenyl group can undergo nucleophilic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Alkoxides, thiolates, or amines for substitution reactions.
Major Products
The primary products from these reactions include derivatives with modified functional groups on the phenyl or isoindol ring systems, enhancing the compound's versatility for various applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is valuable for studying reaction mechanisms and developing novel synthetic pathways due to its unique structural features.
Biology
Biological studies might explore its interaction with proteins or nucleic acids, considering its potential bioactivity or toxicity.
Medicine
In medicine, the compound could be investigated for pharmacological properties, including potential as a therapeutic agent.
Industry
Industrial applications might leverage its structural uniqueness for developing new materials or chemical intermediates.
Mechanism of Action
The mechanism by which 2,4-dichlorophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate exerts its effects depends on its interactions with specific molecular targets. These could include enzymes or receptors where the compound's unique structure binds and modulates biological activity. Pathways involved might encompass inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Phenyl Benzoates: : Sharing the ester linkage and aromatic system, these compounds provide a basis for comparing reactivity.
Dioxo Compounds: : Structurally similar due to the presence of dioxo groups.
Chlorinated Aromatics: : Compounds like dichlorobenzenes offer insights into the effects of halogenation.
Uniqueness
This compound's uniqueness lies in its intricate ring structures and the combination of dioxo and dichlorophenyl groups, which confer specific reactivity and potential biological activities not found in simpler analogs.
Conclusion
2,4-Dichlorophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate stands out due to its complex structure and wide range of applications across various scientific fields
Properties
Molecular Formula |
C24H17Cl2NO4 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate |
InChI |
InChI=1S/C24H17Cl2NO4/c25-12-4-7-19(18(26)9-12)31-24(30)11-2-1-3-13(8-11)27-22(28)20-14-5-6-15(17-10-16(14)17)21(20)23(27)29/h1-9,14-17,20-21H,10H2 |
InChI Key |
NBJVWQPJVPYLKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)OC6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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